1h,1h,8h-Perfluoro-1-octanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F14O/c9-2(10)4(13,14)6(17,18)8(21,22)7(19,20)5(15,16)3(11,12)1-23/h2,23H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIIJJQHILZBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379960 | |

| Record name | 1H,1H,8H-Perfluoro-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10331-08-5 | |

| Record name | 1H,1H,8H-Perfluoro-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1H,1H,8H-Perfluoro-1-octanol

A Note to the Researcher: Experimental data on the physical properties of 1H,1H,8H-perfluoro-1-octanol (CAS 10331-08-5) are notably scarce in publicly accessible literature. This guide endeavors to provide a comprehensive overview by presenting available predicted and computed data for this specific isomer. To offer a valuable comparative context, this document also details the experimentally determined physical properties of its well-characterized structural isomer, 1H,1H,2H,2H-perfluoro-1-octanol (CAS 647-42-7). Understanding the properties of this closely related compound provides critical insights for researchers, scientists, and drug development professionals working with fluorinated compounds.

The unique properties of fluorinated alcohols, such as their high polarity and strong hydrogen-bonding capabilities, make them valuable in various scientific fields, including as intermediates in pharmaceutical synthesis. The strategic incorporation of fluorine into molecules can significantly enhance bioavailability, metabolic stability, and binding affinity of drug candidates.[1]

Structural Isomers: A Tale of Two Molecules

The positioning of the hydrogen atoms along the carbon chain dramatically influences the physicochemical properties of perfluorinated alcohols. In 1H,1H,8H-perfluoro-1-octanol, the terminal carbon of the perfluorinated chain contains a hydrogen atom, which is expected to alter its electronic properties and intermolecular interactions compared to its 2H counterpart, where the hydrogen atoms are situated on the second carbon from the hydroxyl group.

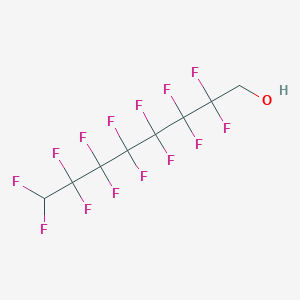

Figure 1: Molecular structures of 1H,1H,8H-perfluoro-1-octanol and 1H,1H,2H,2H-perfluoro-1-octanol.

Physicochemical Properties of 1H,1H,8H-Perfluoro-1-octanol

While experimental data is limited, computational models provide valuable predictions for the physical properties of 1H,1H,8H-perfluoro-1-octanol. These predicted values offer a foundational understanding for handling and application.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₄F₁₄O | [1] |

| Molecular Weight | 382.09 g/mol | [1] |

| Boiling Point | 180.7 ± 40.0 °C | [2] |

| Density | 1.625 ± 0.06 g/cm³ | [2] |

| pKa | 12.89 ± 0.10 | [2] |

| XLogP3-AA | 4.4 | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

A Comparative Analysis: 1H,1H,2H,2H-Perfluoro-1-octanol

In contrast to its 8H isomer, 1H,1H,2H,2H-perfluoro-1-octanol is a well-characterized compound with extensive experimental data available. This fluorotelomer alcohol is recognized for its use in improving nanotube composites and in the synthesis of recyclable fluorous compounds.[3]

| Property | Experimental Value | Source |

| Molecular Formula | C₈H₅F₁₃O | |

| Molecular Weight | 364.10 g/mol | |

| Boiling Point | 88-95 °C at 28 mmHg | |

| Density | 1.651 g/mL at 25 °C | |

| Refractive Index | n20/D 1.313 | |

| Flash Point | 91 °C (195.8 °F) - closed cup | |

| Solubility | Miscible with chloroform and methanol. Immiscible with water. | [3] |

Synthesis of Fluorotelomer Alcohols: A General Overview

The synthesis of fluorotelomer alcohols typically involves a multi-step process that begins with the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide. This is followed by the addition of ethylene and subsequent hydrolysis to yield the desired alcohol.

Figure 2: Generalized synthesis pathway for 1H,1H,2H,2H-perfluoroalkanols.

Implications for Research and Drug Development

The distinct physical properties of fluorinated alcohols have significant implications for their application in research and drug development. Their unique solubility profiles, for instance, necessitate careful consideration in formulation and delivery strategies. The high electronegativity of fluorine can influence the acidity of the hydroxyl group, which in turn can affect reaction kinetics and biological interactions.

For drug development professionals, the introduction of fluorinated moieties can enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins. The choice of a specific isomer, such as 1H,1H,8H-perfluoro-1-octanol over its 2H counterpart, could be driven by the need for a specific three-dimensional conformation or electronic distribution to optimize drug-target interactions.

Experimental Protocols: A Note on Handling

Given the limited safety data for 1H,1H,8H-perfluoro-1-octanol, it is prudent to handle this compound with the same precautions as other fluorinated alcohols. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For 1H,1H,2H,2H-perfluoro-1-octanol, it is classified as a skin and eye irritant and may cause respiratory irritation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776291, 1H,1H,8H-Perfluoro-1-octanol. Retrieved from [Link].

Sources

An In-Depth Technical Guide to 1H,1H,8H-Perfluoro-1-octanol: Structure, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, organofluorine compounds represent a cornerstone of innovation. The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and tailored lipophilicity. Among the diverse classes of fluorinated molecules, fluorotelomer alcohols (FTOHs) have emerged as particularly versatile building blocks.[1][2] These compounds are characterized by a fluorinated alkyl chain and a terminal alcohol functional group, creating a unique amphiphilic structure.

This guide provides a comprehensive technical overview of a specific FTOH, 1H,1H,8H-perfluoro-1-octanol (CAS: 10331-08-5) . We will delve into its precise chemical structure, summarize its key physicochemical properties, and explore its applications, particularly within the context of drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic intermediate.

Chemical Identity and Structure

The precise identification and structural understanding of a chemical entity are paramount for its effective application. 1H,1H,8H-Perfluoro-1-octanol is a complex molecule whose name provides specific details about its structure.

Nomenclature and Isomerism: The name 1H,1H,8H-perfluoro-1-octanol precisely defines the location of the hydrogen atoms on the eight-carbon backbone that are not part of the primary alcohol group.

-

octan-1-ol : An eight-carbon chain with a hydroxyl (-OH) group on the first carbon.

-

perfluoro : Indicates that the carbon chain is extensively fluorinated.

-

1H,1H,8H : Specifies that two hydrogens are located on carbon 1 (-CH2OH) and one hydrogen is on carbon 8 (-CHF2 at the terminus of the chain).

This specificity is crucial, as other isomers like 1H,1H,2H,2H-perfluoro-1-octanol exist and possess different physical properties and reactivity profiles.

Structural Formula: Based on the nomenclature, the definitive structure is:

HO—CH₂—(CF₂)₆—CHF₂

This structure is corroborated by its molecular formula, C₈H₄F₁₄O .[3][4]

Unambiguous Identifiers: For absolute clarity in research and procurement, the following identifiers should be used:

-

InChI: InChI=1S/C8H4F14O/c9-2(10)4(13,14)6(17,18)8(21,22)7(19,20)5(15,16)3(11,12)1-23/h2,23H,1H2[5]

-

SMILES: OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)F[5]

Caption: 2D Chemical Structure of 1H,1H,8H-Perfluoro-1-octanol.

Physicochemical Properties

The utility of 1H,1H,8H-perfluoro-1-octanol in various applications stems from its distinct physical and chemical properties. The long, electron-withdrawing perfluoroalkyl chain dramatically influences the characteristics of the terminal alcohol group. The following table summarizes key computed and available data for this compound.

| Property | Value | Source |

| Molecular Weight | 382.09 g/mol | PubChem[3][5] |

| Molecular Formula | C₈H₄F₁₄O | PubChem[3][4][5] |

| Appearance | Not specified (typically a solid or liquid) | - |

| Computed XLogP3 | 4.4 | PubChem[3] |

| CAS Number | 10331-08-5 | PubChem[3][6] |

Synthesis and Reactivity

General Synthesis: Fluorotelomer alcohols are typically synthesized via a multi-step industrial process known as telomerization.[1][2] This process involves the oligomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide telogen (e.g., pentafluoroethyl iodide). The resulting mixture of perfluoroalkyl iodides is then reacted with ethylene to insert a -CH₂CH₂- unit. The terminal iodine is subsequently substituted with a hydroxyl group to yield the fluorotelomer alcohol.[1] While this describes the general pathway for FTOHs of the F(CF₂)nCH₂CH₂OH structure, the synthesis of the 1H,1H,8H- isomer involves specialized reagents or modifications to achieve the terminal -CHF₂ group.

Chemical Reactivity: The reactivity of 1H,1H,8H-perfluoro-1-octanol is dominated by its primary alcohol functional group.

-

Esterification and Etherification: The -CH₂OH group can readily undergo esterification with carboxylic acids (or their activated derivatives) and etherification with alkyl halides under appropriate catalytic conditions. This is the primary pathway for incorporating the perfluoroalkyl chain into larger molecules.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

-

Influence of the Fluoroalkyl Chain: The strongly electron-withdrawing nature of the perfluoroalkyl chain increases the acidity of the hydroxyl proton compared to its non-fluorinated analogue, n-octanol. This can affect reaction kinetics and catalyst choice. The chain itself is chemically robust and resistant to degradation, imparting significant stability to the molecule.

Applications in Research and Drug Development

The unique combination of a highly stable, lipophilic fluorinated tail and a reactive hydroxyl headgroup makes 1H,1H,8H-perfluoro-1-octanol a valuable tool for scientists.

Rationale for Use in Medicinal Chemistry: The introduction of fluorine or fluoroalkyl groups is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. The perfluoroalkyl chain of this molecule is highly resistant to metabolic degradation.

-

Lipophilicity and Permeability: The fluorinated segment increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[7]

-

Binding Affinity: The fluorinated chain can engage in favorable interactions within the hydrophobic pockets of target proteins, potentially increasing binding affinity and selectivity.

Use as a Synthetic Building Block: 1H,1H,8H-perfluoro-1-octanol serves as a key intermediate for introducing the CHF₂(CF₂)₆CH₂- moiety into a drug candidate or probe molecule. The hydroxyl group acts as a handle for covalent attachment via an ester, ether, or other linkage.

Materials Science and Surfactants: Like other FTOHs, this compound and its derivatives can be used in the synthesis of polymers, surfactants, and surface coatings.[8] These materials are valued for their durability and unique surface properties, including hydrophobicity and oleophobicity (water and oil repellency).

Experimental Protocol: Synthesis of a Fluorinated Ester

To illustrate the practical application of 1H,1H,8H-perfluoro-1-octanol, the following section details a representative protocol for its use in synthesis.

Objective: To synthesize a model fluorinated ester via Steglich esterification of 1H,1H,8H-perfluoro-1-octanol with benzoic acid.

Causality: This protocol employs a DCC/DMAP coupling system. Dicyclohexylcarbodiimide (DCC) is a classic carbodiimide coupling agent that activates the carboxylic acid. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction, which is particularly important for overcoming the potentially reduced nucleophilicity of the fluorinated alcohol.

Caption: Experimental workflow for the synthesis of a fluorinated ester.

Methodology:

-

Preparation: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add benzoic acid (1.0 eq), 1H,1H,8H-perfluoro-1-octanol (1.1 eq), and DMAP (0.1 eq).

-

Dissolution: Dissolve the reagents in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the benzoic acid.

-

Activation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in a minimal amount of anhydrous DCM dropwise over 15 minutes. Rationale: Slow addition at low temperature minimizes side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Characterization: Combine the product-containing fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

1H,1H,8H-Perfluoro-1-octanol is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: According to its classification, this chemical is harmful if swallowed (H302), causes serious eye damage (H318), is harmful if inhaled (H332), is suspected of causing cancer (H351), may damage fertility or the unborn child (H360), and causes damage to organs through prolonged or repeated exposure (H372).[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[9]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][10] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

1H,1H,8H-Perfluoro-1-octanol is a highly functionalized chemical building block with significant potential for researchers in drug development and materials science. Its unique structure, combining a robust and lipophilic perfluoroalkyl chain with a versatile primary alcohol, provides a gateway to novel molecular designs. A thorough understanding of its chemical identity, reactivity, and handling requirements is essential for leveraging its properties to advance scientific discovery.

References

-

PubChem. (n.d.). 1H,1H,8H-Perfluoro-1-octanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorotelomer alcohol. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 1H,1H,2H,2H-Perfluoro-1-octanol. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fluorotelomer alcohol – Knowledge and References. Retrieved from [Link]

-

ALS. (2024). Pending PFAS Regulations and Testing for Fluorotelomer Alcohols (FTOHs) in Water. Retrieved from [Link]

- Gannon, et al. (2019). Toxicokinetics of 8:2 fluorotelomer alcohol (8:2-FTOH) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration. Toxicology and Applied Pharmacology.

-

PubChem. (n.d.). 1H,1H,8H,8H-Perfluorooctane-1,8-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). 1H,1H,8H,8H-PERFLUOROOCTANE-1,8-DIOL. Retrieved from [Link]

-

ACS Publications. (2017). Detection, Occurrence, and Fate of Fluorotelomer Alcohols in Municipal Wastewater Treatment Plants. Environmental Science & Technology. Retrieved from [Link]

Sources

- 1. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 1H,1H,8H-Perfluoro-1-octanol | C8H4F14O | CID 2776291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1H,1H,8H-Perfluorooctanol | LGC Standards [lgcstandards.com]

- 6. 1H,1H,8H-Perfluoro-1-octanol | LGC Standards [lgcstandards.com]

- 7. Toxicokinetics of 8:2 fluorotelomer alcohol (8:2-FTOH) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alsglobal.com [alsglobal.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Navigating the Fluorous Realm: A Technical Guide to the Solubility of 1H,1H,8H-Perfluoro-1-octanol in Organic Solvents

For Immediate Release

[CITY, STATE] – [Date] – In a significant contribution to the fields of materials science, drug development, and chemical research, this technical guide provides an in-depth exploration of the solubility characteristics of 1H,1H,8H-perfluoro-1-octanol in a range of common organic solvents. This document serves as a critical resource for researchers, scientists, and professionals, offering both theoretical insights and practical methodologies for handling this unique fluorinated compound.

Introduction: The Unique Nature of 1H,1H,8H-Perfluoro-1-octanol

1H,1H,8H-Perfluoro-1-octanol, a member of the fluorotelomer alcohol family, possesses a distinct molecular architecture that sets it apart from conventional hydrocarbon alcohols. Its structure, characterized by a significant perfluorinated carbon chain, imparts unique physicochemical properties, most notably its solubility behavior.[1] Understanding the solubility of this compound is paramount for its application in various domains, including as a precursor in the synthesis of fluorinated surfactants, polymers, and other advanced materials. The pronounced hydrophobic and oleophobic nature of the perfluorinated segment, coupled with the hydrophilic hydroxyl group, creates a molecule with complex solvent interactions.

Theoretical Framework: The "Fluorous" Effect and Solubility Principles

The solubility of 1H,1H,8H-perfluoro-1-octanol is largely governed by the "like dissolves like" principle, but with a crucial distinction introduced by the highly fluorinated chain. This leads to the concept of a "fluorous" phase, a third phase distinct from both aqueous and common organic phases.[2]

Key Physicochemical Properties of 1H,1H,8H-Perfluoro-1-octanol:

| Property | Value | Source |

| Molecular Formula | C₈H₄F₁₄O | [2] |

| Molecular Weight | 382.09 g/mol | [2] |

| XLogP3 | 4.4 | [2] |

The high electronegativity of fluorine atoms creates a nonpolar, electron-rich sheath around the carbon backbone, leading to weak van der Waals interactions with hydrocarbon-based organic solvents. Consequently, 1H,1H,8H-perfluoro-1-octanol exhibits selective solubility, favoring solvents with similar fluorinated characteristics or those capable of overcoming the strong cohesive energy of the fluorous tail.

Quantitative Solubility Profile of Fluorinated Alcohols

While specific quantitative solubility data for 1H,1H,8H-perfluoro-1-octanol is not extensively available in public literature, data for the closely related 1H,1H,2H,2H-perfluoro-1-octanol provides valuable insights. The following table summarizes the observed solubility of this analogue in various organic solvents. It is important to note that "miscible" indicates solubility in all proportions, a qualitative but significant descriptor. For the purposes of this guide, further empirical determination is strongly recommended.

Table 1: Solubility of 1H,1H,2H,2H-perfluoro-1-octanol in Common Organic Solvents

| Solvent | Polarity Index | Solubility |

| Polar Protic Solvents | ||

| Methanol | 5.1 | Miscible[1][3][4][5] |

| Ethanol | 4.3 | Data not available |

| Isopropanol | 3.9 | Data not available |

| Polar Aprotic Solvents | ||

| Acetone | 5.1 | Data not available |

| Ethyl Acetate | 4.4 | Data not available |

| Tetrahydrofuran (THF) | 4.0 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data not available |

| N,N-Dimethylformamide (DMF) | 6.4 | Data not available |

| Nonpolar Solvents | ||

| Toluene | 2.4 | Data not available |

| Hexane | 0.1 | Data not available |

| Halogenated Solvents | ||

| Dichloromethane | 3.1 | Data not available |

| Chloroform | 4.1 | Miscible[1][3][4][5] |

| Aqueous | ||

| Water | 10.2 | Immiscible[1][3][4][5] |

Note: The solubility of 1H,1H,8H-perfluoro-1-octanol is expected to follow similar trends, though quantitative values may differ.

Experimental Protocol for Determining Solubility

To empower researchers with the ability to generate precise solubility data, this guide provides a robust, field-proven protocol based on the isothermal shake-flask method. This method is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment

-

1H,1H,8H-Perfluoro-1-octanol (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)[6][7]

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1H,1H,8H-perfluoro-1-octanol to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the separation of the undissolved solute.

-

For finely dispersed solids, centrifugation at a controlled temperature can be employed to facilitate separation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining undissolved microparticles.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Prepare a series of calibration standards of 1H,1H,8H-perfluoro-1-octanol in the respective solvent.

-

Analyze the filtered saturated solution and the calibration standards using a validated analytical method, such as GC-FID.[6][7]

-

Determine the concentration of 1H,1H,8H-perfluoro-1-octanol in the saturated solution from the calibration curve.

-

Data Analysis and Reporting

-

Calculate the solubility in grams of solute per 100 mL of solvent ( g/100 mL) or other desired units (e.g., mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Report the mean solubility and the standard deviation.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 1H,1H,8H-perfluoro-1-octanol.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility of 1H,1H,8H-perfluoro-1-octanol in organic solvents, underpinned by the principles of fluorous chemistry. While a complete quantitative dataset remains an area for future research, the provided experimental protocol offers a standardized approach for its determination. The insights and methodologies presented herein are intended to facilitate the work of researchers and professionals in leveraging the unique properties of this and other fluorinated compounds in innovative applications.

References

-

PubChem. (n.d.). 1H,1H,8H-Perfluoro-1-octanol. Retrieved from [Link]

-

Wikipedia. (2023). Fluorotelomer alcohol. Retrieved from [Link]

-

NIST. (n.d.). 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Octanol. Retrieved from [Link]

-

ResearchGate. (2007). Effect of fluorotelomer alcohol chain length on aqueous solubility and sorption by soils. Retrieved from [Link]

-

Wikipedia. (2023). Fluorous chemistry. Retrieved from [Link]

-

ResearchGate. (2006). The Experimental Determination of Solubilities. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

-

PubMed. (2020). Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals. Retrieved from [Link]

-

Bentham Science. (2021). Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceutical. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

Sources

- 1. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 2. 1H,1H,8H-Perfluoro-1-octanol | C8H4F14O | CID 2776291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bubble and dew-point measurement of mixtures of 1H,1H,2H-perfluoro-1-octene and 1H,1H,2H,2H-perfluoro-1-octanol in supercritical CO2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1H,1H,8H-Perfluoro-1-octanol

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1H,1H,8H-perfluoro-1-octanol (CAS: 10331-08-5). While empirically measured spectra for this specific compound are not widely published, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. By examining the molecule's unique structure—a hydroxyl head, a hydrocarbon linker, a long perfluorinated chain, and a terminal difluoromethyl group—we can anticipate distinct spectroscopic signatures. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of how to characterize complex fluorinated molecules, explaining the causal relationships between molecular structure and spectral output. All predictions are grounded in established theory and supported by data from analogous compounds.

Introduction: The Structural Uniqueness of 1H,1H,8H-Perfluoro-1-octanol

1H,1H,8H-Perfluoro-1-octanol, with the chemical formula C₈H₄F₁₄O, is a fluorinated alcohol of significant interest due to its amphiphilic nature, combining a hydrophilic alcohol group with a highly fluorinated, lipophobic tail.[1] Its structure, HO-CH₂-(CF₂)₆-CHF₂, dictates its chemical properties and presents a fascinating case for spectroscopic analysis. The presence of multiple, distinct proton and carbon environments, coupled with extensive fluorine coupling, requires a nuanced approach to spectral interpretation.

This guide will deconstruct the molecule section by section to provide a robust, predictive framework for its ¹H NMR, ¹³C NMR, IR, and Mass Spectra. Understanding these predicted data points is crucial for confirming synthesis, identifying impurities, and elucidating the behavior of this molecule in various applications.

Figure 1: Structure of 1H,1H,8H-Perfluoro-1-octanol with atom numbering for NMR analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful first-pass technique for verifying the key hydrogen-containing fragments of the molecule: the alcohol, the adjacent methylene group, and the terminal methine proton. We predict three distinct signals, each with a unique chemical shift and splitting pattern due to coupling with neighboring protons and fluorine atoms.

Predicted ¹H NMR Signals

The ¹H NMR spectrum is anticipated to show three main resonances. The electronegativity of the adjacent oxygen and the highly fluorinated chain will shift the CH₂ and CHF₂ protons significantly downfield compared to their non-fluorinated alkane counterparts.[2]

| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

| ~6.1 - 6.5 | CH F₂ (H-8) | Triplet of triplets (tt) | ²JHF ≈ 50-55 Hz, ³JHF ≈ 5-7 Hz | 1H |

| ~4.0 - 4.3 | CH ₂OH (H-1) | Triplet (t) | ³JHF ≈ 12-15 Hz | 2H |

| Variable (e.g., 1.5-3.0) | OH | Singlet (broad) | N/A | 1H |

Table 1: Predicted ¹H NMR Data for 1H,1H,8H-Perfluoro-1-octanol (in CDCl₃).

Rationale and In-depth Interpretation

-

H-8 (CHF₂): This proton is directly attached to a carbon bearing two fluorine atoms, resulting in a very large two-bond H-F coupling (²JHF) that splits the signal into a triplet. Furthermore, it will be coupled to the two fluorine atoms on the adjacent C-7 carbon, resulting in a smaller three-bond coupling (³JHF), splitting each peak of the primary triplet into another triplet. The overall pattern is a triplet of triplets . Its chemical shift is predicted to be the furthest downfield due to the strong deshielding from the geminal and vicinal fluorine atoms.

-

H-1 (CH₂OH): These two protons are adjacent to the electronegative oxygen atom and the C-2 perfluorinated carbon. The primary splitting will arise from coupling to the two fluorine atoms on C-2, resulting in a triplet . The ³JHF coupling constant is expected to be in the range of 12-15 Hz.

-

OH: The alcohol proton signal is typically a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It may not show coupling to the H-1 protons unless the sample is very dry and free of acid traces.

Experimental Protocol: ¹H NMR Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification.

-

Sample Preparation: Dissolve approximately 5-10 mg of 1H,1H,8H-perfluoro-1-octanol in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 5 seconds. This longer delay is chosen to ensure full relaxation of the protons, especially the terminal CHF₂ proton which may have a longer relaxation time, allowing for accurate integration.

-

Spectral Width: 0-10 ppm.

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide a detailed map of the carbon backbone. Due to the molecule's asymmetry, all eight carbon atoms are chemically distinct and should produce eight unique signals. The key feature will be the significant C-F coupling, which splits the signals of the fluorinated carbons.

Predicted ¹³C NMR Signals

The spectrum is typically acquired with broadband proton decoupling, so all C-H couplings are removed. However, C-F couplings will remain, providing rich structural information. Carbons directly bonded to fluorine will appear as triplets (for CF₂) or a doublet of triplets (for CHF₂) with large one-bond coupling constants (¹JCF).

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| ~110 - 125 | C -2 to C -7 | Multiplets (complex) | ¹JCF ≈ 250-300, ²JCF ≈ 20-30 |

| ~108 - 115 | C -8 (CHF₂) | Triplet | ¹JCF ≈ 240-260 |

| ~60 - 65 | C -1 (CH₂OH) | Triplet | ²JCF ≈ 20-25 |

Table 2: Predicted ¹³C NMR Data for 1H,1H,8H-Perfluoro-1-octanol.

Rationale and In-depth Interpretation

-

C-2 to C-7 (-CF₂- chain): These carbons exist in a highly electron-withdrawn environment and will resonate between 110-125 ppm. Each signal will be a complex multiplet due to one-bond coupling to its own fluorine atoms and two-bond coupling to the fluorine atoms on adjacent carbons.

-

C-8 (CHF₂): This carbon is bonded to two fluorine atoms, resulting in a triplet signal with a large ¹JCF coupling constant.

-

C-1 (CH₂OH): This carbon is shifted downfield by the hydroxyl group. It will appear as a triplet due to two-bond coupling (²JCF) with the fluorine atoms on C-2.

Experimental Protocol: ¹³C NMR Acquisition

Objective: To resolve all eight carbon signals and observe C-F coupling patterns.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial.

-

Instrument Setup: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more. A high number of scans is essential to overcome the low natural abundance (1.1%) of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-160 ppm.

-

-

Processing: Apply Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum will be dominated by a few very characteristic absorption bands.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3200 - 3600 | O-H stretch | Strong, Broad | Characteristic of hydrogen-bonded alcohol.[3] |

| 2950 - 3050 | C-H stretch (sp³) | Medium | From the CH₂ and CHF₂ groups.[4] |

| 1100 - 1300 | C-F stretch | Very Strong | This will be the most prominent feature of the spectrum, indicative of the extensive perfluorinated chain.[5] |

| 1000 - 1100 | C-O stretch | Strong | Typical for a primary alcohol. |

Table 3: Predicted Major IR Absorption Bands.

Experimental Protocol: ATR-FTIR Spectroscopy

Objective: To quickly confirm the presence of key functional groups (OH, C-H, C-F).

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place one to two drops of the neat liquid sample directly onto the ATR crystal.

-

Acquisition:

-

Scan Range: 4000 - 600 cm⁻¹.

-

Number of Scans: 16-32 scans co-added.

-

Resolution: 4 cm⁻¹.

-

-

Processing: A background spectrum of the clean, empty ATR crystal should be run first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the molecule's fragmentation pattern, which is heavily influenced by the stable perfluoroalkyl chain and the alcohol functional group.

Predicted Mass Spectrum Data

The molecular ion (M⁺) for C₈H₄F₁₄O is expected at a mass-to-charge ratio (m/z) of 382.0039.[1] However, the molecular ion peak for alcohols can be weak or absent due to rapid fragmentation.[6][7]

Figure 2: Predicted major fragmentation pathways for 1H,1H,8H-Perfluoro-1-octanol in EI-MS.

| Predicted m/z | Predicted Fragment Ion | Fragmentation Pathway | Rationale |

| 382 | [C₈H₄F₁₄O]⁺ | Molecular Ion (M⁺) | May be weak or absent. |

| 364 | [C₈H₂F₁₄]⁺ | M - H₂O | Common loss for alcohols (dehydration).[8] |

| 351 | [C₇H₂F₁₄]⁺ | M - CH₂OH (α-cleavage) | Alpha-cleavage next to the oxygen is a highly favorable fragmentation pathway for primary alcohols.[9] |

| 31 | [CH₂OH]⁺ | β-cleavage | A very common and often strong peak for primary alcohols.[9] |

| 69 | [CF₃]⁺ | Chain cleavage | The trifluoromethyl cation is a very stable fragment. |

Table 4: Predicted Key Fragments in the Mass Spectrum.

Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a suitable volatile solvent like methanol or ethyl acetate.

-

Instrument Setup: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method:

-

Column: A low-polarity column (e.g., DB-5ms).

-

Injection: 1 µL, split injection.

-

Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 15°C/min. This ensures volatilization without thermal degradation.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy is used to create reproducible fragmentation patterns for library matching.[10]

-

Mass Range: Scan from m/z 30 to 500.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary toolkit for the unambiguous identification and structural verification of 1H,1H,8H-perfluoro-1-octanol. The predicted ¹H NMR spectrum will confirm the three distinct proton environments through their characteristic shifts and complex splitting patterns. The ¹³C NMR will map the carbon backbone, with C-F coupling providing definitive evidence of the perfluorinated chain. IR spectroscopy offers rapid confirmation of the essential alcohol and C-F functional groups, while mass spectrometry provides the molecular weight and a fragmentation fingerprint defined by alpha-cleavage and losses characteristic of fluorinated compounds. This predictive guide serves as a robust framework for any scientist working with this or structurally related fluorinated molecules, enabling confident and accurate characterization.

References

-

PubChem. (n.d.). 1H,1H,8H-Perfluoro-1-octanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

SpinCore Technologies. (n.d.). NMR Software. Retrieved from [Link]

-

ResearchGate. (2013). Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3.... Retrieved from [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

eScholarship.org. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

JEOL. (n.d.). Accurate NMR spectrum predictionsoftware "NMRPredict". Retrieved from [Link]

-

Reddit. (2020). Are there computers/computer programs that can read NMR spectra?. Retrieved from [Link]

-

MDPI. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

De Gruyter. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Retrieved from [Link]

-

Michigan State University. (n.d.). Alcohol : Mass Spectra Fragmentation Patterns. Retrieved from [Link]

-

ACS Publications. (2003). Predicting 13C NMR Spectra by DFT Calculations. Retrieved from [Link]

-

LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. Retrieved from [Link]

-

YouTube. (2019). chemical shift and ppm values in 1H NMR spectroscopy. Retrieved from [Link]

Sources

- 1. 1H,1H,8H-Perfluoro-1-octanol | C8H4F14O | CID 2776291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alcohol : Mass Spectra Fragmentation Patterns [ns1.almerja.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

Navigating the Thermal Landscape of 1H,1H,8H-Perfluoro-1-octanol: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Stability of a Unique Fluorinated Alcohol

1H,1H,8H-Perfluoro-1-octanol, a member of the vast family of per- and polyfluoroalkyl substances (PFAS), presents a unique structural motif that sets it apart from the more commonly studied fluorotelomer alcohols (FTOHs). Its distinct arrangement of a single terminal trifluoromethyl group and a partially fluorinated backbone has implications for its chemical and physical properties, particularly its behavior under thermal stress. As fluorinated compounds find increasing application in pharmaceuticals, materials science, and advanced manufacturing, a thorough understanding of their thermal stability and degradation pathways is paramount for ensuring product integrity, process safety, and environmental stewardship.

This technical guide provides a comprehensive exploration of the thermal stability and degradation of 1H,1H,8H-perfluoro-1-octanol. In the absence of direct, peer-reviewed experimental data for this specific compound, this guide synthesizes foundational principles of physical organic chemistry, authoritative reviews on the thermal decomposition of PFAS, and established analytical methodologies to provide a robust theoretical and practical framework.[1][2][3] We will delve into the anticipated thermal resilience of this molecule, propose logical degradation pathways, and provide detailed, field-proven protocols for its empirical investigation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

I. Unraveling Thermal Stability: A Theoretical Perspective

The thermal stability of any organic molecule is fundamentally governed by the strength of its covalent bonds. In the case of 1H,1H,8H-perfluoro-1-octanol, the presence of numerous carbon-fluorine (C-F) bonds imparts significant thermal resilience. The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. This inherent strength means that substantial energy input is required to initiate cleavage of the perfluorinated backbone of the molecule.[4]

However, the structure of 1H,1H,8H-perfluoro-1-octanol also contains potentially weaker links that are likely to be the points of initial thermal degradation. These include:

-

Carbon-Carbon (C-C) Bonds: While the C-C bonds within the perfluorinated chain are strengthened by the surrounding fluorine atoms, the C-C bond adjacent to the alcohol functional group is a potential site of initial cleavage.

-

Carbon-Hydrogen (C-H) Bonds: The C-H bonds on the methylene group adjacent to the hydroxyl functionality are significantly weaker than the C-F bonds and are susceptible to radical abstraction.

-

Carbon-Oxygen (C-O) Bond: The C-O bond of the alcohol can also be a point of scission, particularly at elevated temperatures.

Overall, the initiation of thermal decomposition is dictated by the least stable part of the molecule, which is typically a non-fluorinated functional group.[2] Therefore, it is hypothesized that the degradation of 1H,1H,8H-perfluoro-1-octanol will commence at temperatures lower than that required to rupture the perfluoroalkyl chain.

II. Proposed Thermal Degradation Pathways

While specific experimental data on the degradation products of 1H,1H,8H-perfluoro-1-octanol are not available, we can propose plausible degradation pathways based on the established mechanisms for other per- and polyfluoroalkyl substances.[1][3][5] The primary degradation is likely to proceed through a series of radical chain reactions, initiated by the homolytic cleavage of the weakest bonds.

One proposed pathway involves the initial elimination of hydrogen fluoride (HF), a common thermal degradation route for many fluorinated compounds.[6] This could be followed by a cascade of reactions leading to the formation of smaller, volatile fluorinated species. Another plausible mechanism is the cleavage of the C-C bond alpha to the hydroxyl group, leading to the formation of a perfluorinated radical and a smaller oxygen-containing fragment. These highly reactive radical intermediates can then undergo further fragmentation or recombination to form a complex mixture of products.

III. Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of 1H,1H,8H-perfluoro-1-octanol, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal analytical techniques.[7][8]

A. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 1H,1H,8H-perfluoro-1-octanol by measuring its mass loss as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 1H,1H,8H-perfluoro-1-octanol into a clean, inert TGA crucible (e.g., platinum or alumina).

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min is a standard starting point. Slower or faster rates can be used to investigate the kinetics of decomposition.

-

Temperature Range: From ambient temperature to a temperature at which the sample has completely decomposed (e.g., 600 °C), or to the upper limit of the instrument.

-

-

Data Analysis: The resulting TGA curve will plot mass loss (%) versus temperature (°C). Key parameters to be determined include:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve (DTG).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

B. Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting, boiling, and decomposition of 1H,1H,8H-perfluoro-1-octanol by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 1H,1H,8H-perfluoro-1-octanol into a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Program: A heat-cool-heat cycle is often employed to observe the thermal history and transitions of the material. For example, heat from ambient to a temperature above the expected boiling point, cool down, and then reheat.

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Key features to analyze include:

-

Melting Point (Tm): An endothermic peak corresponding to the solid-to-liquid phase transition.

-

Boiling Point (Tb): A broad endothermic event corresponding to vaporization.

-

Decomposition: Exothermic or endothermic events at higher temperatures, often correlated with mass loss observed in TGA.

-

Sources

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. mt.com [mt.com]

- 8. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

An In-depth Technical Guide to the Safe Handling of 1H,1H,8H-Perfluoro-1-octanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As the landscape of pharmaceutical and materials science continues to evolve, so too does the complexity of the chemical entities we handle. Among these, fluorinated compounds present a unique set of challenges and opportunities. This guide is intended to serve as a comprehensive resource for the safe and effective handling of 1H,1H,8H-perfluoro-1-octanol, a compound of interest in various research and development applications. The principles and protocols outlined herein are grounded in established safety science and are designed to empower researchers to work with this substance confidently and, above all, safely.

Chemical and Physical Identity

1H,1H,8H-Perfluoro-1-octanol is a fluorotelomer alcohol. Understanding its fundamental properties is the first step in ensuring its safe handling.

| Property | Value | Source |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctan-1-ol | [1] |

| CAS Number | 10331-08-5 | [1] |

| Molecular Formula | C₈H₄F₁₄O | [1] |

| Molecular Weight | 382.09 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Immiscible with water; Miscible with chloroform and methanol.[2] |

Hazard Identification and Risk Assessment

1H,1H,8H-Perfluoro-1-octanol is classified under the Globally Harmonized System (GHS) with several significant hazards that demand careful consideration and mitigation.[1]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H351: Suspected of causing cancer.

-

H360: May damage fertility or the unborn child.

-

H372: Causes damage to organs through prolonged or repeated exposure.

The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes. The long-term and systemic health risks associated with this compound necessitate a stringent approach to exposure control.

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls lies in their ability to isolate the hazard at its source, thereby minimizing the potential for human error.

-

Chemical Fume Hood: All manipulations of 1H,1H,8H-perfluoro-1-octanol, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood. This is critical to prevent the inhalation of potentially harmful vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the breathing zone of researchers.

-

Glove Boxes: For procedures with a higher risk of aerosol generation or when handling larger quantities, the use of a glove box should be considered to provide an additional layer of containment.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are paramount, the use of appropriate PPE is essential to protect against accidental splashes or unforeseen exposures.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves are required. Given the nature of fluorinated compounds, it is advisable to consult the glove manufacturer's compatibility data. Double-gloving can provide an extra layer of protection.

-

Body Protection: A lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a properly fitted respirator with appropriate cartridges for organic vapors should be used. This should be done in accordance with a comprehensive respiratory protection program.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is a self-validating system for safety.

Handling:

-

Preparation: Before beginning any work, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition.

-

Quantities: Use the smallest quantity of 1H,1H,8H-perfluoro-1-octanol necessary for the experiment to minimize the potential impact of a spill.

-

Transfers: When transferring the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.

-

Heating: Avoid heating 1H,1H,8H-perfluoro-1-octanol unless absolutely necessary and under strict temperature control, as thermal decomposition can release highly toxic fumes.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Storage:

-

Store 1H,1H,8H-perfluoro-1-octanol in a tightly sealed, clearly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area designated for the storage of hazardous chemicals.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Preparedness is Key

A well-defined emergency response plan is crucial for mitigating the consequences of an accidental release or exposure.

Spill Response:

-

Minor Spills (within a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills (outside of a fume hood):

-

Evacuate the laboratory immediately.

-

Alert your supervisor and the institution's emergency response team.

-

Prevent entry to the affected area.

-

Provide the emergency response team with the Safety Data Sheet (SDS) for 1H,1H,8H-perfluoro-1-octanol.

-

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Waste Disposal

As a per- and polyfluoroalkyl substance (PFAS), 1H,1H,8H-perfluoro-1-octanol and any materials contaminated with it are considered "forever chemicals" due to their persistence in the environment.[4]

-

All waste containing 1H,1H,8H-perfluoro-1-octanol must be collected in a designated, labeled, and sealed hazardous waste container.

-

Disposal should be carried out through a licensed hazardous waste disposal company.

-

The primary methods for PFAS disposal are high-temperature incineration or permanent storage in a hazardous waste landfill.[5][6] Landfilling does not destroy the chemical but contains it.[6] Incineration has the potential to permanently eliminate PFAS, but improper management can lead to the release of harmful substances.[6]

Visualizing Safety Workflows

Hierarchy of Controls

The following diagram illustrates the prioritized approach to mitigating risks associated with 1H,1H,8H-perfluoro-1-octanol, with the most effective measures at the top.

Caption: The Hierarchy of Controls model prioritizes safety measures.

References

-

PubChem. 1H,1H,8H-Perfluoro-1-octanol. [Link]

-

ResearchGate. Disposal of products and materials containing per- and polyfluoroalkyl substances (PFAS): A cyclical problem. [Link]

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]

-

Eurofins USA. Finding an End to Forever Chemicals. [Link]

-

MCF Environmental Services. Guidelines for Disposing of PFAs. [Link]

-

ALS. New Analytical Method for Testing Fluorotelomer Alcohols in Water. [Link]

-

Coast2Coast. First Aid for Chemical Exposure. [Link]

Sources

The Unseen Cascade: An In-depth Technical Guide to the Environmental Fate and Toxicity of Fluorinated Alcohols

Foreword for the Researcher

Fluorinated alcohols, particularly the subclass of fluorotelomer alcohols (FTOHs), represent a critical yet often overlooked nexus in the vast landscape of per- and polyfluoroalkyl substances (PFAS). While regulatory and research focus has predominantly centered on their persistent terminal degradation products—the perfluorinated carboxylic acids (PFCAs)—a comprehensive understanding of the environmental lifecycle of PFAS necessitates a deep dive into the chemistry, mobility, and biological interactions of these precursor molecules. This guide is structured to provide researchers, toxicologists, and drug development professionals with a synthesized, in-depth understanding of the environmental journey of fluorinated alcohols, from their release to their ultimate toxicological impact. We will move beyond a mere recitation of facts to explore the mechanistic underpinnings of their fate and the causal links to their toxicity, equipping you with the foundational knowledge to inform robust risk assessments and innovative mitigation strategies.

Part 1: The Genesis of Environmental Contamination - Sources and Properties of Fluorinated Alcohols

Fluorinated alcohols, and specifically FTOHs, are not typically final products for consumer use but rather crucial intermediates in the synthesis of a wide array of fluorinated polymers and surfactants.[1][2][3][4] These polymers are prized for their unique ability to impart oil, stain, and water repellency to a multitude of materials.

Key Industrial Applications and Release Pathways:

-

Surface Treatments: The primary use of FTOH-based polymers is in surface coatings for textiles, carpets, and paper products to make them stain-resistant.

-

Manufacturing Intermediates: They serve as building blocks in the production of various fluorochemicals.[2][3][4]

-

Aqueous Film-Forming Foams (AFFF): FTOHs are known constituents in some AFFF formulations used for firefighting, leading to localized, high-concentration environmental contamination at training sites.[1][2][3]

The environmental release of FTOHs occurs at multiple stages of the product lifecycle:

-

Manufacturing Emissions: Volatilization during the production and application of FTOH-based chemicals can lead to atmospheric release.[2][3][5]

-

Product Degradation: Consumer products treated with fluorinated polymers can degrade over time, releasing residual FTOHs.[5]

-

Waste Streams: Landfills and wastewater treatment plants are significant repositories of FTOH-containing products, acting as long-term sources of release into the environment through leachate and effluent.[1][2][3][5]

A defining characteristic of FTOHs is their volatility, which is significantly higher than their PFCA degradation products. This property governs their initial environmental distribution, favoring atmospheric transport.[1][2][3]

Part 2: The Environmental Journey - Abiotic and Biotic Transformations

Once released, fluorinated alcohols embark on a complex journey through various environmental compartments, undergoing transformations that ultimately lead to the formation of highly persistent and bioaccumulative compounds.

Atmospheric Fate: The Global Dispersal Mechanism

The volatility of FTOHs facilitates their long-range atmospheric transport, making them a global contamination issue.[1][5][6] Smog chamber studies have demonstrated that FTOHs can be degraded in the atmosphere, with the primary pathway being oxidation initiated by hydroxyl (OH) radicals.[6] This process is a significant, albeit indirect, source of PFCAs found in remote regions like the Arctic, far from direct industrial sources.[6] The atmospheric degradation of FTOHs is believed to be a major contributor to the widespread presence of PFCAs in the global environment.[6][7]

Caption: Aerobic biodegradation of 8:2 FTOH.

Part 3: The Toxicological Footprint - Ecotoxicity and Human Health Implications

The environmental concern with fluorinated alcohols stems not only from their role as precursors to persistent PFCAs but also from the inherent toxicity of the parent compounds and their intermediate degradation products.

Ecotoxicity of Fluorinated Alcohols and Their Metabolites

Toxicological studies have revealed that the intermediate products of FTOH degradation, namely the fluorotelomer carboxylic acids (FTCAs) and unsaturated fluorotelomer carboxylic acids (FTUCAs), can be significantly more toxic to aquatic organisms than the terminal PFCA products. [8][9] A study assessing the acute toxicity of a series of FTCAs and FTUCAs to Daphnia magna (water flea), Chironomus tentans (midge), and Lemna gibba (duckweed) demonstrated that toxicity generally increases with the length of the fluorinated carbon chain. [8]The saturated FTCAs were generally more toxic than their unsaturated FTUCA counterparts. [8][9]Notably, the toxicity thresholds for these intermediates were found to be up to 10,000 times lower than those reported for PFCAs, highlighting the critical need to consider these transient compounds in ecological risk assessments. [8] Table 1: Acute Toxicity (EC50) of Fluorotelomer Acids to Various Aquatic Organisms

| Compound | Test Organism | Endpoint | EC50 (mg/L) | Reference |

| 6:2 FTCA | Chironomus tentans | Growth | 63 | [8] |

| 10:2 FTCA | Daphnia magna | Immobility | 0.025 | [8][9] |

| 8-10 C PFCAs | Lemna gibba | Growth | ~192-193 µmol/L | [8] |

This table presents a selection of data to illustrate the range of toxicities.

Human Health Considerations

Direct human toxicity data for fluorinated alcohols is less extensive than for their degradation products. However, early studies on compounds like trifluoroethanol and 1,1-dihydroperfluorobutanol indicated potential for narcotic effects and impacts on the central nervous system and parenchymatous organs in animal models at high concentrations. [10] The primary concern for human health arises from the biotransformation of fluorinated alcohols into highly persistent and bioaccumulative PFCAs. Humans are exposed to these compounds through various pathways, including the consumption of contaminated food and water, and inhalation of indoor air. [5][11]A wealth of epidemiological and toxicological research has linked exposure to specific PFCAs, such as PFOA and PFOS, with a range of adverse health outcomes, including:

-

Increased cholesterol levels [12]* Changes in liver enzymes [12][13]* Decreased vaccine response in children [12]* Increased risk of pregnancy-induced hypertension [12]* Associations with kidney and testicular cancer (for PFOA) [12] The metabolism of fluorinated compounds can lead to the formation of toxic metabolites, which can increase the concentration of fluoride in bodily fluids and tissues. [14]The extreme persistence of these compounds means that they can accumulate in the human body over time, leading to a long-term body burden.

Part 4: Analytical Methodologies for Environmental Monitoring

The accurate detection and quantification of fluorinated alcohols in various environmental matrices are crucial for understanding their fate, transport, and exposure risks. Due to their volatility, the analytical methods for FTOHs often differ from those used for their non-volatile PFCA counterparts.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the predominant analytical technique for the determination of FTOHs and other volatile PFAS. [1][2][3][15][16]This method offers high sensitivity and selectivity, allowing for the reliable identification and quantification of these compounds at low concentrations. [2][3][4]

Experimental Protocol: Quantification of Fluorotelomer Alcohols in Water by GC-MS/MS

This protocol provides a generalized workflow for the analysis of FTOHs in water samples.

1. Sample Collection and Preservation: 1.1. Collect water samples in 40 mL polypropylene or glass vials with Teflon-lined septa. [3][4] 1.2. To prevent biological degradation, the vials should be pre-charged with a preservative, such as 2 mL of methanol. [1][3][4] 1.3. Fill the vials to achieve zero headspace to minimize volatilization losses. [3][4] 1.4. Store samples at a cool temperature (e.g., 4°C) and return them to the laboratory as soon as possible due to short holding times. [4] 2. Sample Preparation (Solid-Phase Extraction - SPE): 2.1. Spike the water sample with a known amount of isotopically labeled FTOH internal standards. 2.2. Condition an SPE cartridge (e.g., a weak anion exchange or polymeric reversed-phase sorbent) with an appropriate solvent (e.g., methanol) followed by reagent water. 2.3. Load the water sample onto the conditioned SPE cartridge at a steady flow rate. 2.4. Wash the cartridge with reagent water to remove interferences. 2.5. Dry the cartridge thoroughly under a stream of nitrogen. 2.6. Elute the trapped FTOHs from the cartridge using an organic solvent such as methanol or acetonitrile. 2.7. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. Instrumental Analysis (GC-MS/MS): 3.1. Gas Chromatograph (GC) Conditions:

- Injection: Splitless injection of 1-2 µL of the final extract.

- Carrier Gas: Helium at a constant flow rate.

- Column: A mid-polarity capillary column suitable for separating volatile organic compounds.

- Oven Program: A temperature gradient program starting at a low temperature (e.g., 40°C) and ramping up to a high temperature (e.g., 250°C) to ensure separation of the target analytes. 3.2. Mass Spectrometer (MS/MS) Conditions:

- Ionization: Positive Chemical Ionization (PCI) is often used to improve sensitivity and selectivity. [2][4] * Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each FTOH and its corresponding internal standard. This enhances selectivity and reduces background noise.

- Data Analysis: Quantify the native FTOHs by comparing their peak areas to the peak areas of their respective labeled internal standards.

4. Quality Control: 4.1. Analyze laboratory blanks to check for contamination. 4.2. Analyze matrix spikes and matrix spike duplicates to assess method accuracy and precision. 4.3. Use a continuing calibration verification standard to ensure instrument stability throughout the analytical run.

Diagram 3: Analytical Workflow for FTOH Analysis in Water

Caption: Workflow for FTOH analysis in water samples.

Part 5: Conclusion and Future Research Horizons

Fluorinated alcohols are mobile and reactive precursors that play a pivotal role in the global dissemination and formation of persistent perfluorinated carboxylic acids. Their environmental fate is a complex interplay of atmospheric transport and abiotic degradation, as well as microbial transformations in soil and water. The toxicological significance of FTOHs is twofold: they are a continual source of highly persistent PFCAs, and their intermediate degradation products can exhibit substantially higher toxicity than the terminal PFCAs themselves.

While significant strides have been made in understanding the environmental fate and toxicity of common FTOHs like the 8:2 homologue, several knowledge gaps remain:

-

Toxicity of Novel Fluorinated Alcohols: As industry shifts to alternative fluorinated compounds, the environmental fate and toxicity of novel, shorter-chain, or ether-containing fluorinated alcohols require thorough investigation. [17]* Anaerobic Degradation Pathways: While aerobic biodegradation is well-documented, the fate of FTOHs under anaerobic conditions, prevalent in some sediments and groundwater, is less understood.

-

Mixture Toxicity: Organisms in the environment are exposed to a complex mixture of FTOHs, their intermediates, and terminal PFCAs. The combined toxicological effects of these mixtures are largely unknown.

-

Human Health Effects of Direct FTOH Exposure: More research is needed to fully characterize the potential human health risks associated with direct exposure to FTOHs, particularly in occupational settings.

Addressing these research questions will be paramount for developing a holistic and predictive understanding of the environmental risks posed by the entire class of fluorinated substances, and for informing effective regulatory and remediation strategies.

References

-

Environmental Fate of Novel Functionalized Hydrofluoroether (HFE) Alcohols. TSpace. [Link]

-

Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology - ACS Publications. [Link]

-

Environmental fate of fluorotelomer alcohols and esters in soils. Purdue e-Pubs. [Link]

-

Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. RSC Publishing - The Royal Society of Chemistry. [Link]

-

Biodegradation of fluorinated alkyl substances. PubMed. [Link]

-

Fluorotelomer alcohols, and related volatile and semivolatile PFAS compounds – occurrence, and pending regulations. ALS Global. [Link]

-

New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. ALS Environmental. [Link]

-

New Analytical Method for Testing Fluorotelomer Alcohols in Water. ALS Europe. [Link]

-

Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. Request PDF. [Link]

-

Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids. PubMed. [Link]

-

8-2 fluorotelomer alcohol aerobic soil biodegradation: pathways, metabolites, and metabolite yields. PubMed. [Link]

-

New Accredited Analytical Method for Analysis of Fluorotelomer Alcohols. ALS Global. [Link]

-

Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. MDPI. [Link]

-

Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH. [Link]

-

8-2 Fluorotelomer alcohol aerobic soil biodegradation: Pathways, metabolites, and metabolite yields. Request PDF - ResearchGate. [Link]

-

Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown. PubMed. [Link]

-

Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology - ACS Publications. [Link]

-

THE TOXICITY AND THE NATURE OF THE ACTION OF FLUORINATED ALCOHOLS (TRIFLUOROETHANOL AND 1,1-DIHYDROPERFLUOROBUTANOL). DTIC. [Link]

-

Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown. Request PDF - ResearchGate. [Link]

-